1-(2-bromo-4-fluorophenyl)-N,N-dimethylmethanamine chemical structure
1-(2-bromo-4-fluorophenyl)-N,N-dimethylmethanamine chemical structure
Initiating the Analysis
I've initiated the analysis. My focus is squarely on dissecting the request. The subject is the chemical structure of 1-(2-bromo-4-fluorophenyl)-N,N-dimethylmethanamine. The goal is to craft a comprehensive technical guide or whitepaper specifically tailored for researchers.
Defining the Audience & Scope
I'm now zeroing in on defining the intended audience: scientists and drug development professionals. This influences how I'll frame the content and its level of detail. I need to balance technical accuracy with practical, field-proven insights for E-E-A-T requirements. I'm focusing on incorporating in-text citations with links, and a comprehensive references section. Visualization is next.
Deconstructing the Molecule
I'm now breaking down the chemical name. I've identified the core benzene ring and assigned positions. At position 1 is the dimethylaminomethyl group, while at positions 2 and 4 are the bromine and fluorine substituents respectively. I'm focusing on the individual components to understand the structure.
Identifying Chemical Names
I've been working on recognizing different names for the chemical "1-(2-bromo-4-fluorophenyl)-N,N-dimethylmethanamine." I've confirmed that "2-bromo-4-fluoro-N,N-dimethylbenzylamine," "(2-bromo-4-fluorobenzyl)dimethylamine," and the original name all refer to the same compound. The process of identifying the formula and structure is ongoing.
Locating CAS Identifier
I'm currently focused on the compound 1-(2-bromo-4-fluorophenyl)-N,N-dimethylmethanamine. My priority is to locate its exact CAS number. I will explain, if needed, should I have trouble finding the CAS identifier.
Defining the Molecule
I've clarified the target molecule: 1-(2-bromo-4-fluorophenyl)-N,N-dimethylmethanamine, a tertiary amine. Now, I'm organizing a technical guide. The title is "In-Depth Technical Guide: 1-(2-Bromo-4-fluorophenyl)-N,N-dimethylmethanamine as a Strategic Building Block in Medicinal Chemistry", aimed at researchers. I'm structuring it, beginning with an Executive Summary.
Analyzing Molecular Functionality
I'm now diving into the core utility of the molecule as a strategic scaffold, particularly for cross-coupling reactions (Suzuki, Buchwald-Hartwig) and nucleophilic substitutions. I am also exploring its physicochemical properties, specifically the 2-bromo-4-fluoro substitution pattern. I am focusing on the roles of the fluorine for metabolic stability and lipophilicity, and bromine as a synthetic handle. I'm also considering the dimethylaminomethyl moiety in its solubilizing and binding capabilities.
I'm developing experimental protocols, including reductive amination of 2-bromo-4-fluorobenzaldehyde or nucleophilic substitution. I'll include downstream diversification (e.g., Suzuki-Miyaura coupling). Finally, I'm planning data presentation in tables to include physicochemical data.
Designing Experimental Protocols
I'm now focusing on designing specific experimental data tables and mechanistic visualizations. I'm working on Table 1, which will present the calculated physicochemical properties (MW, cLogP, pKa, HBA, HBD, PSA). I have calculated a rough MW of ~232.10 g/mol and a cLogP of ~2.5-3.0 and pKa ~9.0, to be included. I'm also preparing for Table 2, featuring reaction optimization data, and I'm planning to produce Graphviz DOT diagrams for retrosynthetic analysis and pharmacological context (e.g., HAO1 inhibition or kinase binding). Finally, I'm integrating E-E-A-T principles to explain the rationale behind reagent choices (e.g., NaBH(OAc)3 over NaBH4) and the specific substitution pattern (ortho-bromo, para-fluoro).
Visualizing the Synthesis
I've crafted a synthesis workflow diagram using Graphviz DOT, illustrating reductive amination from 2-bromo-4-fluorobenzaldehyde and dimethylamine, reduced with NaBH(OAc)3. The diagram visually clarifies the process, from starting materials to the target compound. I have included a second diagram, and am working on the caption. I am working on the final version of the diagram.
Refining Diagram and Rationale
I've updated the Graphviz DOT diagram to illustrate downstream diversification via Suzuki coupling, and its subsequent role in a target inhibition pathway. I am now incorporating Enzyme-Enzyme-Assay-Target (E-E-A-T) principles for the diagram, including citations. I'm focusing on strengthening the rationale for reagent choices using authoritative sources, especially the ACS paper on HAO1 inhibitors. The goal is to provide a complete rationale for this compound's applicability.
Gathering References
I've successfully gathered the initial reference I needed, a paper from ACS Journal of Medicinal Chemistry in 2021 focusing on novel HAO1 inhibitors discovered through DNA-encoded libraries. It's a solid starting point for the analysis. I plan to use this paper as the foundation.
Structuring the Guide
I'm now structuring the technical guide, "In-Depth Technical Guide: 1-(2-Bromo-4-fluorophenyl)-N,N-dimethylmethanamine as a Strategic Building Block in Medicinal Chemistry." I've added an introduction, highlighting the compound's key structural features (2-bromo-4-fluorophenyl core and N,N-dimethylmethanamine substituent) and its role in drug discovery. I'm focusing on its use in generating diverse libraries and synthesizing inhibitors. I'm excited about this building block.
Analyzing Structural Rationales
I'm now diving into the structural features. I'm focusing on the physicochemical properties. Specifically, I'm explaining why fluorine enhances metabolic stability and modulates pKa, and why bromine is a synthetic handle. I'm excited about how the dimethylamine group acts as a solubilizing moiety and a basic center for salt bridges. I'm planning a table that summarizes these properties.
Refining Methodologies
I'm now detailing two distinct protocols. Protocol A focuses on reductive amination, meticulously outlining step-by-step methodologies. I've considered potential challenges with stronger agents in this context. Protocol B leverages the ortho-bromo handle for downstream diversification through Suzuki-Miyaura cross-coupling, creating biaryl scaffolds relevant to HAO1 inhibitors. I am focused on the utility of step-by-step protocols. I'm also planning a table to optimize reductive amination. I'm now developing DOT diagrams. I'm focused on the in-process controls.
Confirming Technical Specifications
I'm now methodically verifying the technical specifications for the guide. I've confirmed the inclusion of in-text citations with links, a comprehensive reference list, and the use of real URLs. I'm also confirming the inclusion of tables summarizing quantitative data and providing step-by-step methodologies. I've confirmed that I can construct DOT diagrams, enclose them in the required format, and add captions. I'm also addressing the constraints on image width and color contrast, ensuring accessibility.
Visualizing Synthetic Routes
I've crafted a DOT diagram depicting the reductive amination route, showcasing the transformations from 2-bromo-4-fluorobenzaldehyde to the target compound. The diagram details the roles of the starting material, dimethylamine, the iminium intermediate, and the reducing agent, NaBH(OAc)3. I'm satisfied with the clarity of the visualization, which highlights each step and the overall flow. I have incorporated captions that describe the workflow.
Illustrating Biaryl Scaffold
I've visualized the biaryl derivative synthesis using a DOT diagram. It starts with the target scaffold, progressing through Suzuki-Miyaura coupling to create a biaryl derivative lead compound, then binding to the target protein. I've focused on displaying the inhibition of disease pathways. The diagram, including the caption, is complete.
Caption: Downstream diversification via Suzuki coupling and subsequent target inhibition. (80 chars)
Detailing Reduction Mechanisms
I'm now detailing the mechanistic nuances of the reductive amination. I'm focusing on the milder reduction agent NaBH(OAc)3, explaining that its acetate groups reduce hydride nucleophilicity, preventing premature aldehyde reduction and promoting iminium ion formation. I am also planning in-process controls, like LC-MS.
Optimizing TLC Validation
I'm now detailing a TLC validation step to verify the reaction. The iminium mass observation is key to confirm that condensation occurred. I am ensuring that the iminium mass is observed prior to the addition of the reducing agent. I am confirming a robust reaction protocol.
Refining Mechanistic Analyses
I'm now refining the mechanistic discussion, emphasizing the chemoselectivity of NaBH(OAc)3. The acetate groups are critical for controlling hydride transfer and promoting iminium formation without prematurely reducing the aldehyde. In-process controls, like LC-MS analysis, are crucial for validation [1].
Caption: Reductive Amination Protocol for 1-(2-Bromo-4-fluorophenyl)-N,N-dimethylmethanamine (77 chars)
Finalizing the Guide
Verifying References
I'm now verifying the reference list, ensuring each citation has a valid URL. I have confirmed that the URLs are correct, including the crucial paper on HAO1 inhibitors from ACS, and Abdel-Magid reductive amination. The guide is now ready for a final review.
Verifying Landing Pages
I'm now focusing on verifying the landing pages for the references. I've confirmed the DOI links, https://doi.org/10.1021/acs.jmedchem.0c02271 and https://doi.org/10.1021/jo960057x, work directly to the ACS papers. Additionally, I am verifying the grounding tool results, and the implementation of E-E-A-T requirements in the guide. I'm now detailing the step-by-step methodology for Protocol A, starting with the preparation phase.
Developing Step-by-Step Methodology
I am developing the step-by-step methodology for Protocol A. I'm starting with the initial preparation phase. I'm dissolving the 2-bromo-4-fluorobenzaldehyde in anhydrous 1,2-dichloroethane (DCE). I am explaining, with reference to Abdel-Magid, that DCE is preferred to THF for iminium formation and reducing agent solubility. I'm focused on clarity. Next, I'll add the amine.
Expanding Protocol Outlines
I'm now expanding the protocol outlines, and have completed detailing the full step-by-step methodologies for both Protocols A and B. I've focused on clarity and reproducibility. I will describe the steps for Protocol B, which includes preparing reactants, and performing Suzuki-Miyaura coupling.
I have validated the extraction steps. I have verified the reference for hydride reduction.
Refining Reaction Conditions
I'm now refining the reaction conditions for Suzuki-Miyaura coupling. I've added a table with the reagents, solvent, catalyst, and temperature. This table includes the critical roles of CO3, the Pd(dppf)Cl2 catalyst (explaining that the bulky dppf ligand helps with steric hinderance), and the 90°C reaction temperature for successful coupling. I will be incorporating DOT diagrams.
\n\nI'm creating a DOT diagram for the Suzuki-Miyaura coupling to visualize the reaction flow, building upon the description of the reaction conditions. I'm focusing on the conversion monitoring steps. I have prepared the diagram. I'm now validating the extraction steps.
Visualizing the Workflow
I've completed the DOT diagram depicting reductive amination, focusing on clear visualization of the transformations. I'm focusing on validating all intermediates. I'm satisfied with the clarity of the reaction schema, detailing key steps and in-process controls, like LC-MS analysis.
Validating Data Presentation
I'm now focusing on validating the data presentation, including tables and figures. I've ensured all figures have clear captions. I'm reviewing the in-text citations, verifying they link to the references. I've checked the consistency in formatting and labeling across the entire guide. I'm focusing on consistency.
Finalizing Reaction Overviews
I'm now putting the finishing touches on the reaction overviews. I have completed the final validation steps. I've focused on ensuring the in-text citations are linked to the correct references and verified that the DOT diagrams are fully accessible, incorporating color contrast and ensuring that captions are descriptive. The guide is almost ready.
